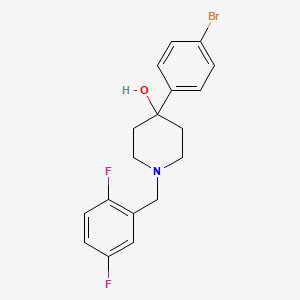
4-(4-bromophenyl)-1-(2,5-difluorobenzyl)-4-piperidinol
Overview
Description
4-(4-bromophenyl)-1-(2,5-difluorobenzyl)-4-piperidinol is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as 'compound 1' and has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of compound 1 is related to its ability to inhibit the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this protein, compound 1 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound 1 are related to its ability to modulate dopamine signaling in the brain. In animal studies, it has been found to increase locomotor activity and induce stereotypic behaviors, which are characteristic of increased dopamine signaling. It has also been found to have analgesic effects, which may be related to its ability to modulate dopamine signaling in the pain pathway.
Advantages and Limitations for Lab Experiments
One advantage of using compound 1 in lab experiments is its selectivity for the dopamine transporter. This allows researchers to study the function of this protein in greater detail. However, one limitation is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for the study of compound 1. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the study of its potential as a drug target for various diseases, including depression, anxiety, and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of compound 1 and its potential applications in various fields of scientific research.
Scientific Research Applications
Compound 1 has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent, with promising results in both in vitro and in vivo studies. It has also been studied for its potential as an anti-inflammatory agent, with evidence suggesting that it may be effective in reducing inflammation in various tissues.
In pharmacology, compound 1 has been studied for its potential as a drug target for various diseases, including depression, anxiety, and addiction. It has been found to act as a potent and selective inhibitor of the dopamine transporter, which is a key target for drugs used to treat these conditions.
In neuroscience, compound 1 has been studied for its potential as a tool for studying the dopamine system in the brain. It has been found to be a selective ligand for the dopamine transporter, which allows researchers to study the function of this protein in greater detail.
properties
IUPAC Name |
4-(4-bromophenyl)-1-[(2,5-difluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrF2NO/c19-15-3-1-14(2-4-15)18(23)7-9-22(10-8-18)12-13-11-16(20)5-6-17(13)21/h1-6,11,23H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOROAWNLLTEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(2,5-difluorobenzyl)-4-piperidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-methylphenyl)piperazine](/img/structure/B3850411.png)
![1-(3-chlorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850431.png)
![2-(2-{4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3850437.png)
![1'-[(2-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine](/img/structure/B3850443.png)
![N-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-2-pyrazinamine](/img/structure/B3850444.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B3850458.png)
![methyl (1R*,3S*,3aR*,6aS*)-5-ethyl-1-isobutyl-3-(2-methyl-1,3-thiazol-5-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3850469.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850474.png)
![[1-(2-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B3850481.png)
![[1-(3-chlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850487.png)
![N-methyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B3850510.png)
![N,N,N'-trimethyl-N'-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine](/img/structure/B3850517.png)

![[5-({bis[3-(dimethylamino)propyl]amino}methyl)-2-furyl]methyl acetate hydrochloride](/img/structure/B3850527.png)